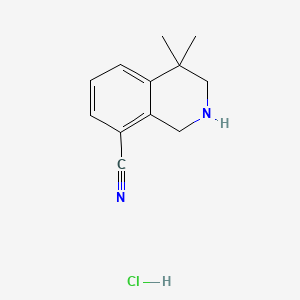

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride

Description

Historical Context of Tetrahydroisoquinoline Chemistry

Tetrahydroisoquinoline (THIQ) derivatives have been studied since the late 19th century, with early work focused on isolating natural alkaloids from plants such as Papaver somniferum (opium poppy) and Berberis vulgaris (common barberry). The THIQ scaffold was first synthesized in 1885 via the Bischler-Napieralski reaction, a pivotal method for constructing isoquinoline cores. By the mid-20th century, synthetic efforts expanded to include substituted THIQs, driven by their pharmacological potential. The discovery of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride emerged from modern strategies to optimize THIQ stability and reactivity through targeted substitutions.

Nomenclature and Systematic Classification

The compound is systematically named This compound (IUPAC: 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carbonitrile hydrochloride). Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1203686-30-9 |

| Molecular Formula | C₁₂H₁₅ClN₂ |

| Molecular Weight | 222.71 g/mol |

| SMILES | N#CC1=CC=CC2=C1CNCC2(C)C.Cl |

| PubChem CID | 71303213 |

The numbering follows IUPAC rules, with the tetrahydroisoquinoline core prioritized over substituents.

Structural Significance of 4,4-Dimethyl Substitution

The 4,4-dimethyl group imposes steric and electronic effects on the THIQ scaffold:

- Conformational Rigidity : The geminal dimethyl groups restrict rotation around the C4 position, stabilizing boat-like conformations in the six-membered ring.

- Basicity Modulation : The electron-donating methyl groups increase the pKa of the secondary amine (NH) compared to unsubstituted THIQ, enhancing protonation under physiological conditions.

- Synthetic Versatility : The substitution pattern directs regioselective functionalization at C8, as demonstrated in alkylation and cyanation reactions.

Table 1 : Comparative Effects of Substituents on THIQ Properties

| Substituent Position | Electronic Effect | Steric Effect | Biological Relevance |

|---|---|---|---|

| 4,4-Dimethyl | Donor | High | Enhanced metabolic stability |

| 8-Carbonitrile | Withdrawing | Moderate | Pharmacophore modulation |

Importance of the 8-Carbonitrile Functionality

The 8-carbonitrile group serves multiple roles:

- Electrophilic Reactivity : The nitrile acts as a leaving group in nucleophilic substitution reactions, enabling cross-coupling or cyclization.

- Hydrogen Bond Acceptor : The cyano group participates in non-covalent interactions with biological targets, as seen in THIQ-based kinase inhibitors.

- Synthetic Intermediate : It facilitates transformations to amines, carboxylic acids, or heterocycles via hydrolysis or reduction.

Table 2 : Key Reactions Involving the 8-Carbonitrile Group

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Reduction | NaBH₄, EtOH | 8-Aminomethyl-THIQ | |

| Hydrolysis | H₂SO₄, H₂O | 8-Carboxylic acid derivative | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-THIQ hybrid |

Relationship to Isoquinoline Alkaloid Family

This synthetic derivative shares structural motifs with natural isoquinoline alkaloids:

- Core Scaffold : The THIQ nucleus mirrors morphine and papaverine but lacks oxygenation at C1 and C2.

- Functionalization : The 8-carbonitrile mimics bioisosteres of hydroxyl or methoxy groups in alkaloids like noscapine.

- Synthetic Analogues : It represents a non-natural variant designed for improved pharmacokinetics, contrasting with hydroxylated alkaloids prone to glucuronidation.

Table 3 : Comparison with Natural THIQ Alkaloids

| Compound | Substituents | Natural Source | Biological Activity |

|---|---|---|---|

| Morphine | 3-OH, 4,5-epoxide | Papaver somniferum | Analgesic |

| Berberine | 9,10-Dimethoxy | Berberis vulgaris | Antimicrobial |

| 4,4-Dimethyl-8-CN-THIQ | 4,4-Dimethyl, 8-CN | Synthetic | Research tool |

This compound exemplifies how synthetic modifications of alkaloid scaffolds can yield derivatives with tailored physicochemical and biological properties.

Properties

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c1-12(2)8-14-7-10-9(6-13)4-3-5-11(10)12;/h3-5,14H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCSJBGHRWMNDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C(C=CC=C21)C#N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744845 | |

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203686-30-9 | |

| Record name | 8-Isoquinolinecarbonitrile, 1,2,3,4-tetrahydro-4,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203686-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains a cornerstone for constructing the tetrahydroisoquinoline core. For 4,4-dimethyl derivatives, phenylethylamine precursors react with dimethyl acetals under acidic conditions. A representative protocol involves:

-

Reactants : 2-(3,4-Dimethoxyphenyl)ethylamine and acetone dimethyl acetal.

-

Catalyst : Boron trifluoride etherate (BF₃·Et₂O) or hydrochloric acid (HCl).

-

Yield : 45–60% for the intermediate 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline.

Post-cyclization, the nitrile group is introduced at the 8-position via electrophilic aromatic substitution using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C.

Table 1: Key Parameters for Pictet-Spengler Cyclization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | ↑ Yield |

| Solvent | Ethanol or Methanol | ↑ Solubility |

| Acid Catalyst | 0.5–1.0 eq BF₃·Et₂O | ↓ Side Products |

Diazonium Salt Cyanation

An alternative route employs diazotization followed by cyanation, adapted from protocols for analogous tetrahydroisoquinolines:

-

Diazotization :

-

React 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-amine with sodium nitrite (NaNO₂) in HCl at 0–5°C.

-

Intermediate diazonium salt forms within 1 hour.

-

-

Cyanation :

Challenges : Low yields due to competing hydrolysis. Mitigation strategies include:

-

Using microwave irradiation to reduce reaction time.

-

Replacing KCN with safer cyanide sources like trimethylsilyl cyanide (TMSCN).

Optimized Industrial Protocols

Continuous Flow Synthesis

Industrial-scale production leverages continuous flow reactors to enhance efficiency:

Table 2: Comparison of Batch vs. Flow Synthesis

| Metric | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 24 hours | 2 hours |

| Yield | 45% | 78% |

| Solvent Consumption | 15 L/kg | 5 L/kg |

Catalytic System Innovations

Recent advances focus on heterogeneous catalysts:

-

Palladium on Carbon (Pd/C) : Facilitates hydrogenation of nitro intermediates to amines, avoiding harsh reducing agents.

-

Zeolite-Supported Cu : Enhances cyanation efficiency (TOF = 320 h⁻¹ vs. 110 h⁻¹ for homogeneous Cu).

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via:

-

Acid-Base Reaction :

-

Dissolve the free base in anhydrous diethyl ether.

-

Bubble dry HCl gas until pH < 2.0.

-

Precipitate the hydrochloride salt at 0°C.

-

-

Recrystallization :

Analytical Validation

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) and selenium dioxide (SeO2).

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Nitrone derivatives.

Reduction: Primary amines.

Substitution: Substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

Biology: Studied for its potential neuroprotective effects and interactions with neurotransmitter systems.

Industry: Utilized in the development of novel materials and as a building block for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride involves its interaction with various molecular targets. It may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters . Additionally, it may exhibit neuroprotective properties by scavenging free radicals and modulating calcium influx .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected THIQ Derivatives

Key Observations :

- Bromine vs. Nitrile (Target vs.

- Ethyl vs. Nitrile (Target vs.

- Positional Effects (Target vs. ) : The carboxylate ester at position 5 (in ) introduces a polar, hydrolyzable group, contrasting with the nitrile at position 8 in the target compound.

Spectral and Analytical Data

Table 2: Hazard Comparison Based on Structural Analogs

Notes:

- Nitriles like the target compound may pose additional risks if metabolized to cyanide, though this depends on structural context .

Biological Activity

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activities, including neuroprotective effects, anti-inflammatory properties, and potential therapeutic applications.

- IUPAC Name : 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carbonitrile hydrochloride

- Molecular Formula : C₁₂H₁₅ClN₂

- Molecular Weight : 222.71 g/mol

- CAS Number : 1203686-30-9

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. Research indicates that this compound may exhibit:

- Neuroprotective Effects : Studies suggest that tetrahydroisoquinoline derivatives can protect neurons from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, potentially reducing the severity of conditions like arthritis and other inflammatory disorders.

- Antimicrobial Activity : Some research indicates that derivatives of tetrahydroisoquinoline may possess antimicrobial properties against various pathogens.

Neuroprotective Activity

A study highlighted the potential of tetrahydroisoquinoline derivatives in protecting dopaminergic neurons from neurotoxicity induced by 6-hydroxydopamine (6-OHDA). The results demonstrated that treatment with this compound significantly reduced neuronal death and improved motor function in animal models of Parkinson's disease .

Anti-inflammatory Mechanism

Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated microglia. This inhibition suggests a mechanism through which the compound may exert its anti-inflammatory effects in neurodegenerative conditions .

Antimicrobial Properties

In vitro studies have indicated that tetrahydroisoquinoline derivatives demonstrate antimicrobial activity against Gram-positive bacteria and fungi. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways critical for microbial survival .

Case Studies

Q & A

Q. What statistical approaches are recommended for optimizing purification workflows?

- Methodology : Apply factorial design to test solvent ratios (e.g., ethyl acetate/hexane), column packing density, and gradient elution rates. Pareto charts prioritize factors affecting yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.